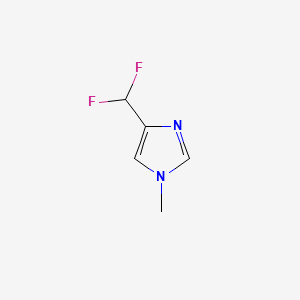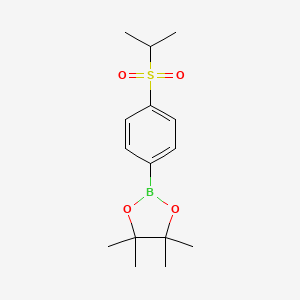
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole is a heterocyclic organic compound with the molecular formula C9H13N. This compound is part of the isoindole family, which is known for its significant role in various chemical and biological processes. Isoindoles are characterized by a fused ring system that includes a benzene ring and a pyrrole ring, making them an important class of compounds in organic chemistry.
Méthodes De Préparation
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can be achieved through several synthetic routes. One common method involves the reduction of 1-Methyl-2H-isoindole using hydrogenation techniques. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions. Another approach involves the cyclization of appropriate precursors, such as N-methyl-2-aminobenzyl alcohol, under acidic conditions to form the desired isoindole structure .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methylphthalimide using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-methylphthalimide, while substitution reactions can produce a variety of halogenated or nitrated derivatives .
Applications De Recherche Scientifique
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Isoindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into isoindole compounds has shown promise in developing new therapeutic agents for various diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific isoindole derivative and its application .
Comparaison Avec Des Composés Similaires
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydro-2H-isoindole: Lacks the methyl group at the nitrogen atom, which can influence its reactivity and biological activity.
N-Methylphthalimide: An oxidized derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
1-methyl-4,5,6,7-tetrahydro-2H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-9-5-3-2-4-8(9)6-10-7/h6,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDWDEYDWIGIAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743553 |
Source


|
| Record name | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132059-24-6 |
Source


|
| Record name | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)










